molecular formula C16H21ClN2 B5187419 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride

1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride

Cat. No. B5187419
M. Wt: 276.80 g/mol
InChI Key: QVWITWBKAOKJIA-UHFFFAOYSA-N
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Description

1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride, also known as THIQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THIQ is a cyclic amine that has a unique structure, which makes it an interesting compound to study.

Mechanism of Action

1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride acts as a dopamine receptor agonist, specifically targeting the D2 receptor subtype. It binds to the receptor and activates it, leading to an increase in dopamine signaling. This increase in dopamine signaling can lead to various effects, including increased motivation, reward, and pleasure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride depend on its dose and duration of exposure. In low doses, 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has been shown to increase dopamine signaling, leading to increased motivation and reward. In high doses, 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride can lead to neurotoxicity and cell death. 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has several advantages for lab experiments, including its unique structure, its specificity for the D2 dopamine receptor subtype, and its potential as a tool compound for studying the dopamine receptor system. However, 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride also has limitations, including its potential for neurotoxicity at high doses and the need for careful dosing and handling.

Future Directions

There are several future directions for research on 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride, including further investigation of its potential as a drug candidate for the treatment of various diseases, further exploration of its effects on the dopamine receptor system, and investigation of its potential as a tool compound for studying other neurotransmitter systems. Additionally, research on the structure-activity relationship of 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride and related compounds could lead to the development of more potent and selective dopamine receptor agonists.

Synthesis Methods

The synthesis of 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 2-bromo-1,3-dimethylimidazolium chloride. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then treated with hydrochloric acid to obtain 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride.

Scientific Research Applications

1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has been studied for its effects on the central nervous system, specifically its potential as a dopamine receptor agonist. In pharmacology, 1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride has been investigated for its potential as a tool compound for studying the dopamine receptor system.

properties

IUPAC Name

1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.ClH/c1-10-8-9-11(2)16-14(10)15(17)12-6-4-3-5-7-13(12)18-16;/h8-9H,3-7H2,1-2H3,(H2,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWITWBKAOKJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3CCCCCC3=NC2=C(C=C1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride

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